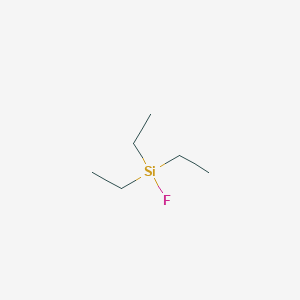

Triethylfluorosilane

Description

Properties

IUPAC Name |

triethyl(fluoro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRVWAOMIXFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189328 | |

| Record name | Triethylfluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-43-0 | |

| Record name | Triethylfluorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylfluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylfluorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylfluorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylfluorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W38ZR5CD7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Hydride-Mediated Reduction of Triethylchlorosilane

The most widely documented method for TES synthesis involves sodium hydride (NaH) as a reducing agent. As described in CN113880875A, sodium hydride reacts with trimethyl borate to form trimethoxy sodium borohydride, which subsequently reduces triethylchlorosilane to TES . The reaction proceeds under inert conditions (nitrogen atmosphere) at low temperatures (-50°C to 10°C) to mitigate exothermic side reactions. Key parameters include:

-

Solvent Selection : Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or 1,4-dioxane are preferred due to their polarity and ability to stabilize reactive intermediates .

-

Stoichiometry : Trimethyl borate is used in 1.1–4.0 equivalents relative to NaH, while triethylchlorosilane is added at 0.9–1.0 equivalents .

-

Reaction Time : 1–5 hours at controlled temperatures ensures complete conversion .

Post-reaction purification involves fractional distillation to isolate TES (boiling point: 109–110°C) from byproducts like sodium chloride and solvent residues . Industrial batches report yields exceeding 90% with GC purity ≥99.7% .

Alternative Pathways: Sodium Trihydroxyborohydride Intermediates

Alfa Chemistry’s protocol highlights a two-step process using sodium trihydroxyborohydride (NaBH(OCH₃)₃) as an intermediate . This method avoids direct handling of NaH, enhancing safety:

-

NaBH(OCH₃)₃ Preparation : NaH reacts with trimethyl borate in THF at -50°C to 10°C.

-

Reduction of Triethylchlorosilane : The intermediate reduces triethylchlorosilane at ambient temperatures, forming TES and NaCl .

This method simplifies temperature control but requires meticulous solvent drying to prevent hydrolysis. Pilot-scale trials achieve 85–88% yields, with distillation recovering reusable trimethyl borate-solvent azeotropes .

Industrial-Scale Optimization and Byproduct Management

Large-scale TES production (e.g., 500–1000 L batches) employs solvent recycling to improve cost-efficiency. For instance, 2-methyltetrahydrofuran offers advantages over THF due to its higher boiling point (80°C vs. 66°C), facilitating distillation . Key industrial data include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–1 L | 500–1000 L |

| Yield | 88–92% | 90–94% |

| Purity (GC) | ≥99.7% | ≥99.5% |

| Solvent Recovery Rate | 70–80% | 85–95% |

Byproducts like NaCl are removed via filtration, while unreacted trimethyl borate is recycled into subsequent batches .

Chemical Reactions Analysis

Types of Reactions: Triethylfluorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silicon-oxygen bonds.

Reduction Reactions: It can be reduced to form silicon-hydrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out in polar solvents such as .

Oxidation: Reagents such as or are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride are employed in non-polar solvents.

Major Products:

Substitution Reactions: Products include and .

Oxidation Reactions: Products include .

Reduction Reactions: Products include triethylsilane .

Scientific Research Applications

Reducing Agent in Organic Synthesis

TEFS serves as a versatile reducing agent in organic chemistry. Its mild reducing capabilities allow for the selective reduction of various functional groups without affecting sensitive moieties. Key applications include:

- Reductive Amination : TEFS facilitates the conversion of aldehydes or ketones into secondary and tertiary amines when used in conjunction with palladium catalysts. This method operates under mild conditions, yielding high chemical yields .

- Hydrosilylation Reactions : TEFS can participate in hydrosilylation reactions with alkenes and alkynes, forming silanes that can be further functionalized. This application is particularly useful in synthesizing siloxanes and other organosilicon compounds .

- Debenzylation Reactions : TEFS has been employed in chemoselective debenzylation processes, allowing for the efficient removal of benzyl protecting groups from alcohols and amines under mild conditions .

Surface Modification

TEFS is utilized for modifying surfaces to enhance their chemical properties. Its ability to introduce fluorine functionalities makes it valuable in creating hydrophobic surfaces:

- Fluorination of Silica Surfaces : The introduction of fluorine via TEFS can significantly alter the wettability of silica surfaces, making them more hydrophobic. This property is beneficial in applications such as coatings and adhesives .

- Nanoparticle Stabilization : TEFS has been shown to stabilize nanoparticles by forming a protective fluorinated layer around them. This stabilization is crucial for maintaining the dispersion and functionality of nanoparticles in various media .

Nanomaterials Synthesis

In nanotechnology, TEFS plays a pivotal role in the synthesis of functionalized nanomaterials:

- Gold Nanoparticles : TEFS has been successfully used as a reducing agent for the preparation of alkanethiol-capped gold nanoparticles. The resulting nanoparticles exhibit enhanced stability and functionalization capabilities, making them suitable for applications in biosensing and drug delivery .

- Silicon Nanostructures : The use of TEFS in the synthesis of silicon-based nanostructures has been explored due to its ability to provide controlled reduction conditions. This application is significant for developing advanced materials for electronics and photonics .

Case Study 1: Reductive Amination with TEFS

A study demonstrated the efficiency of TEFS in reductive amination reactions involving various aldehydes and amines using palladium catalysts. The reactions were conducted under ambient conditions, yielding secondary amines with excellent selectivity and yield rates exceeding 90% .

Case Study 2: Surface Fluorination

Research on the fluorination of silica surfaces using TEFS showed that treated surfaces exhibited contact angles greater than 110°, indicating significant hydrophobicity. This modification was crucial for applications requiring water-repellent surfaces, such as self-cleaning coatings .

Case Study 3: Synthesis of Gold Nanoparticles

In a controlled experiment, TEFS was employed to reduce gold salts into nanoparticles capped with alkanethiols. The resultant nanoparticles were characterized by their size uniformity and stability in aqueous solutions, showcasing their potential for biomedical applications .

Mechanism of Action

The mechanism by which triethylfluorosilane exerts its effects involves the formation of stable silicon-fluorine bonds. The fluorine atom in the compound is highly electronegative, which makes the silicon-fluorine bond very strong and resistant to hydrolysis. This property is exploited in various chemical reactions where the stability of the silicon-fluorine bond is crucial .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Substituent Effects : Bulkier aryl groups (e.g., phenyl in triphenylfluorosilane) increase melting points and stability compared to alkyl-substituted analogs like this compound .

- Volatility : Trimethylfluorosilane is a gas at room temperature due to its lower molecular weight, while this compound is a liquid .

Reactivity Trends :

- Electrophilicity : this compound’s silicon center is less electrophilic than trimethylfluorosilane due to electron-donating ethyl groups, reducing its reactivity in nucleophilic substitutions .

- Byproduct Formation: this compound is a minor byproduct in reactions involving silicon-fluorine bond formation, such as the decomposition of silane intermediates .

Research Findings and Innovations

- Catalytic Reductions : this compound’s role in ketone reductions highlights its utility in deoxygenation reactions, offering advantages over traditional reductants like sodium borohydride .

- Fluorine Migration : Evidence suggests this compound may form via fluorine migration in intermediates, though mechanistic details remain understudied .

- Material Science : Triphenylfluorosilane’s thermal stability (mp 64°C) makes it suitable for high-temperature applications in silicones .

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Component | Role | Quantity/Parameters | Yield/Outcome |

|---|---|---|---|

| Triethylchlorosilane | Substrate | 1.0 equiv. | – |

| AgF | Fluoride Source | 1.2 equiv. | – |

| Reaction Temperature | – | 80–110°C | – |

| This compound | Product | – | 17% (v.p.c. isolation) |

| LiF/LiCl | Byproducts | – | 61%/29% |

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Gas Chromatography (GC) : Resolves this compound from impurities; retention time comparison against authenticated samples .

- Infrared Spectroscopy (IR) : Identifies Si-F stretching vibrations (~950–1000 cm⁻¹) and Si-C bonds .

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -150 ppm for Si-F) and ¹H/¹³C NMR for ethyl group confirmation (cross-referenced with spectral databases).

- Elemental Analysis : Validates C, H, F, and Si content (±0.3% tolerance) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Data | Reference Standard |

|---|---|---|

| IR | 960 cm⁻¹ (Si-F stretch) | Authentic sample |

| ¹⁹F NMR | δ -148 to -152 ppm (quartet) | Internal calibration |

| GC Retention | 8.2 min (column-specific) | Commercial standard |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), face shield, and EN 166-certified goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite); avoid water contact to prevent HF release .

- Storage : Inert atmosphere, moisture-free containers at 0–6°C .

Q. Table 3: Recommended PPE

| Equipment | Standard/Certification | Rationale |

|---|---|---|

| Gloves | Nitrile (0.11 mm) | Prevents skin permeation |

| Goggles/Face Shield | EN 166 | Shields against splashes |

| Lab Coat | Chemical-resistant | Full-body protection |

Advanced: How can this compound be quantified in biological matrices (e.g., serum)?

Methodological Answer:

Q. Table 4: GC-FID Parameters

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm ID) |

| Oven Temperature | 50°C (2 min) → 10°C/min → 250°C |

| Detection Limit | 0.010 ppm (F⁻ equivalent) |

Advanced: What unresolved mechanistic questions exist in this compound synthesis?

Methodological Answer:

The reaction mechanism for fluoride substitution remains debated. Evidence suggests possible intermediates like triethyl(tri-fluoro-isopropenyl)silane, with fluorine migration to silicon. Key steps to investigate:

- Isotopic Labeling : Track ¹⁸F/¹⁹F pathways using kinetic studies.

- Computational Modeling : DFT calculations to map energy barriers for fluorine transfer .

Advanced: How does this compound stability vary under different storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolyzes to HF and silanols; store under inert gas with molecular sieves .

- Thermal Stability : Decomposes above 150°C; monitor via thermogravimetric analysis (TGA).

Advanced: How should researchers address contradictory yield data in this compound synthesis?

Methodological Answer:

- Controlled Replication : Standardize reagents (e.g., anhydrous AgF purity ≥99%) and reaction conditions.

- Byproduct Analysis : Quantify LiF/LiCl ratios via gravimetry to identify stoichiometric imbalances .

Advanced: What methodologies assess the ecological impact of this compound?

Methodological Answer:

- Biodegradation Studies : OECD 301F test for aerobic degradation in sludge/soil.

- Toxicity Assays : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .

Advanced: How does hygroscopicity affect this compound reactivity in fluorination reactions?

Methodological Answer:

- Moisture Control : Use Schlenk lines for reagent transfer; pre-dry solvents (MgSO₄).

- Kinetic Profiling : Compare reaction rates under controlled vs. ambient humidity .

Advanced: What advanced purification techniques improve this compound purity for catalytic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.